1-butyryl-4-(3-fluorobenzyl)piperazine
Description
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-4-15(19)18-9-7-17(8-10-18)12-13-5-3-6-14(16)11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHUINMJXWVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
What are the optimal synthetic routes for 1-butyryl-4-(3-fluorobenzyl)piperazine, and how can reaction conditions be adjusted to improve yield?
Level: Basic
Answer:
The synthesis typically involves alkylation or acylation of the piperazine core. A common approach is reacting 1-(3-fluorobenzyl)piperazine with butyryl chloride in the presence of a base (e.g., K₂CO₃ or DIEA) in a polar aprotic solvent like DMF or DCM. For example, in analogous syntheses, propargyl bromide was added dropwise to a stirred solution of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃, followed by 6–7 hours of stirring and purification via silica gel chromatography . Adjusting stoichiometric ratios (e.g., 1.2 equiv. of acylating agent) and optimizing reaction time/temperature can enhance yields. Microwave-assisted synthesis (50°C, 10 min) has also been used for similar piperazine derivatives to reduce reaction times .
How does the position of the fluorine atom on the benzyl group influence the compound’s biological activity?
Level: Advanced
Answer:
The fluorine substituent’s position significantly impacts electronic effects and steric interactions. For example, 1-(4-fluorobenzyl)piperazine derivatives exhibit stronger binding to tyrosine kinases due to enhanced electron-withdrawing effects, improving interactions with hydrophobic pockets in enzyme active sites . In contrast, 1-(2-fluorobenzyl) derivatives showed moderate anticancer activity in vitro, suggesting steric hindrance or altered dipole moments may reduce efficacy . Computational studies (e.g., molecular docking) comparing 3-fluoro vs. 4-fluoro analogs can clarify positional effects on binding affinity.
What analytical techniques are most effective for characterizing this compound and its derivatives?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, 1-(2-fluorobenzyl)piperazine derivatives showed distinct aromatic proton signals at δ 7.00–7.33 ppm and piperazine CH₂ groups at δ 2.47–3.82 ppm .
- LCMS/HPLC : To verify molecular ion peaks (e.g., [M+] at m/z 397.16 for triazole derivatives) and purity .
- Elemental Analysis : Used to validate C, H, N, and F content, with deviations <0.4% indicating high purity .
How can molecular docking studies predict the binding affinity of this compound with target enzymes?
Level: Advanced
Answer:
Molecular docking involves:
Protein Preparation : Retrieve target enzyme structures (e.g., tyrosine kinases) from the PDB and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of this compound and assign partial charges.
Docking Simulations : Use software like AutoDock Vina to predict binding poses. For example, 1-(4-fluorobenzyl)piperazine derivatives showed strong interactions with kinase ATP-binding pockets via π-π stacking and hydrogen bonds .
Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values to refine models.
What strategies can resolve contradictions in reported biological activity data for piperazine derivatives?
Level: Advanced
Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For instance, triazole derivatives showed IC₅₀ values ranging from 2–50 µM depending on cancer cell type .
- SAR Analysis : Systematically compare substituent effects. The 3-fluorobenzyl group may enhance membrane permeability vs. 4-fluoro analogs, altering in vivo efficacy .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, electron-withdrawing groups (e.g., -NO₂) on aryl rings correlate with improved anticancer activity in piperazine derivatives .
What role do solvent systems play in the purification of this compound?
Level: Basic
Answer:
Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:8 to 1:2) is standard for isolating piperazine derivatives . For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution. Solvent selection impacts yield: DCM/H₂O (2:1) mixtures in extraction steps minimize emulsion formation .
How can computational modeling guide the design of this compound analogs with improved selectivity?
Level: Advanced
Answer:
- Pharmacophore Modeling : Identify critical features (e.g., fluorobenzyl hydrophobicity, butyryl flexibility) required for target engagement.
- ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3) and blood-brain barrier penetration.
- Free-Energy Perturbation : Quantify the impact of substituent modifications (e.g., replacing butyryl with pentanoyl) on binding energy .
What are the common pitfalls in interpreting biological activity data for fluorinated piperazines?
Level: Advanced
Answer:
- Off-Target Effects : Fluorine may interact unpredictably with non-target proteins. Validate selectivity via kinase profiling assays .
- Metabolic Stability : Fluorine can alter CYP450 metabolism, leading to false negatives in vitro. Use hepatocyte models to assess stability .
- Solubility Issues : Highly lipophilic analogs (e.g., logP >4) may precipitate in aqueous buffers, skewing IC₅₀ values. Use DMSO controls and dynamic light scattering to confirm solubility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
